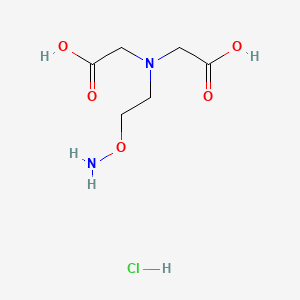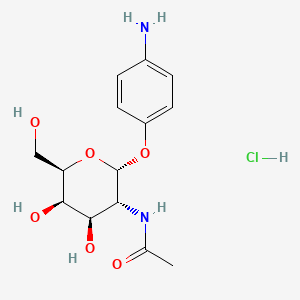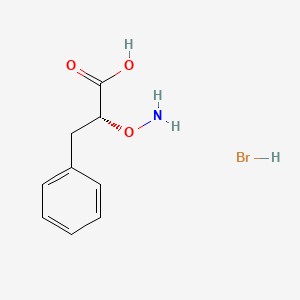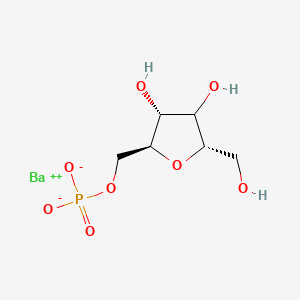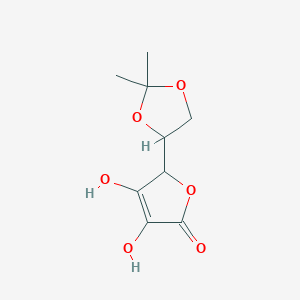
2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)” is a biochemical compound with the molecular formula C4H9Na2O5P and a molecular weight of 214.06 . It is used for research purposes, particularly in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)” is represented by the formula C4H9Na2O5P . This indicates that the compound consists of 4 carbon atoms, 9 hydrogen atoms, 2 sodium atoms, 5 oxygen atoms, and 1 phosphorus atom.Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)” is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .
Future Directions
The future directions for “2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)” are not specified in the search results. As a biochemical used in proteomics research, its future applications will likely continue to be in this field . Further advancements may depend on ongoing research and developments in related areas.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2) can be achieved through a simple two-step process. The first step involves the synthesis of 2-ethoxyethanol, followed by the reaction of 2-ethoxyethanol with phosphoric acid to form the dihydrogen phosphate ester, which is then neutralized with sodium hydroxide to form the sodium salt.", "Starting Materials": [ "Ethylene oxide", "Ethanol", "Phosphoric acid", "Sodium hydroxide", "Deionized water" ], "Reaction": [ "Step 1: Synthesis of 2-Ethoxyethanol", "Ethylene oxide is reacted with ethanol in the presence of a catalyst such as sulfuric acid or a zeolite catalyst to form 2-ethoxyethanol.", "C2H4O + C2H5OH -> C4H10O2", "Step 2: Synthesis of 2-Ethoxyethanol 1-(Dihydrogen Phosphate) Sodium Salt (1:2)", "2-ethoxyethanol is then reacted with phosphoric acid to form the dihydrogen phosphate ester.", "C4H10O2 + H3PO4 -> C4H11O4P", "The dihydrogen phosphate ester is then neutralized with sodium hydroxide to form the sodium salt.", "C4H11O4P + 2NaOH -> Na2C4H10O4P + 2H2O" ] } | |
CAS RN |
1229236-93-4 |
Molecular Formula |
C4H9O5P-2 |
Molecular Weight |
168.085 |
IUPAC Name |
2-ethoxyethyl phosphate |
InChI |
InChI=1S/C4H11O5P/c1-2-8-3-4-9-10(5,6)7/h2-4H2,1H3,(H2,5,6,7)/p-2 |
InChI Key |
WSOZRQWKNKJOIA-UHFFFAOYSA-L |
SMILES |
CCOCCOP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



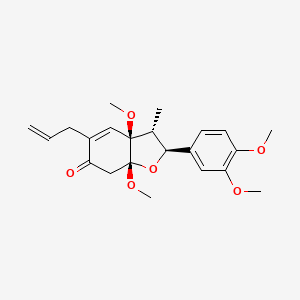
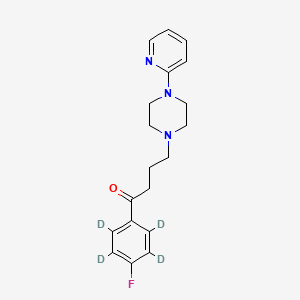

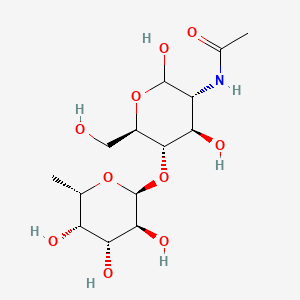
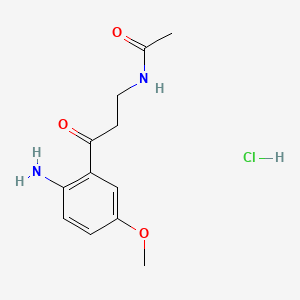
![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C](/img/structure/B569150.png)

